molecular formula C12H8N2O4 B1586665 [3,3'-Bipyridine]-2,2'-dicarboxylic acid CAS No. 3723-32-8

[3,3'-Bipyridine]-2,2'-dicarboxylic acid

Cat. No.: B1586665
CAS No.: 3723-32-8
M. Wt: 244.2 g/mol
InChI Key: IIMIVNLUGUZNDR-UHFFFAOYSA-N
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Description

Contextualization within Bipyridine Chemistry and Carboxylic Acid Ligands

Bipyridines are a class of aromatic organic compounds that are widely recognized for their ability to act as chelating ligands in coordination chemistry. nih.gov The nitrogen atoms within the pyridine (B92270) rings can readily donate their lone pair of electrons to a metal ion, forming a stable complex. The addition of carboxylic acid groups to the bipyridine scaffold, as seen in [3,3'-Bipyridine]-2,2'-dicarboxylic acid, introduces another dimension to its coordinating capabilities.

Carboxylic acid groups can also coordinate to metal centers, either in their protonated or deprotonated (carboxylate) form. This dual functionality of having both nitrogen and oxygen donor atoms allows this compound to act as a versatile ligand, capable of forming complexes with a wide variety of metal ions and exhibiting diverse coordination modes. acs.org This places it within the important class of pyridine-carboxylic acid ligands, which are highly valued for their ability to construct complex coordination architectures, including metal-organic frameworks (MOFs). acs.org

Historical Development and Early Studies of this compound Derivatives

The study of bipyridine chemistry has a rich history dating back to the late 19th century. nih.gov Early synthetic methods for producing bipyridine derivatives often involved the coupling of pyridine precursors. One of the earliest described derivatives of 2,2'-bipyridine (B1663995) was 2,2'-bipyridine-3,3'-dicarboxylic acid, which was synthesized through the oxidation of 1,10-phenanthroline (B135089). nih.gov These initial synthetic routes, while foundational, often suffered from low yields and challenging purification processes. smolecule.com

The development of more efficient synthetic methodologies for bipyridine dicarboxylic acids was driven by their expanding use in coordination chemistry. smolecule.com For instance, the synthesis of diisopropyl 2,2'-bipyridine-3,3'-dicarboxylate has been achieved from 2,2'-bipyridine-3,3'-dicarboxylic acid, which in turn was prepared from 1,10-phenanthroline. mdpi.com These ester derivatives are important intermediates for further functionalization.

Significance of this compound as a Versatile Molecular Scaffold

The structure of this compound makes it an exceptionally versatile molecular scaffold. The bipyridine unit provides a rigid and predictable framework, while the carboxylic acid groups offer sites for coordination to metal ions or for further organic transformations. This versatility allows for the rational design and synthesis of a wide array of supramolecular structures and functional materials.

Its ability to act as a multidentate ligand is a key aspect of its significance. It can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The properties of these materials, such as their porosity, stability, and catalytic activity, can be tuned by the choice of metal ion and the specific coordination geometry adopted by the ligand.

Scope and Research Trajectories for this compound

Current and future research involving this compound and its derivatives is focused on several promising areas. A significant trajectory is the continued development of novel metal-organic frameworks. Researchers are exploring the use of this ligand to create MOFs with tailored properties for applications in gas storage, separation, and catalysis. acs.org

Another active area of research is the investigation of the photophysical and electrochemical properties of metal complexes incorporating this ligand. Such complexes have potential applications in areas like luminescent sensors and photocatalysis. Furthermore, the biological activity of metal complexes derived from bipyridine dicarboxylic acids is being explored, with some gold(III) complexes showing potential as anticancer agents. nih.gov The synthesis of new derivatives with modified electronic and steric properties also remains a key focus to expand the scope of their applications in materials science and organic synthesis. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMIVNLUGUZNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362858
Record name [3,3'-Bipyridine]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3723-32-8
Record name [3,3'-Bipyridine]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,3 Bipyridine 2,2 Dicarboxylic Acid

Direct Synthetic Routes to [3,3'-Bipyridine]-2,2'-dicarboxylic acid

The direct synthesis of this compound is predominantly achieved through the oxidation of suitable precursors. These methods involve the introduction of carboxylic acid functional groups onto a pre-formed bipyridine or phenanthroline scaffold.

Oxidation is a fundamental strategy for converting alkyl or other functional groups into carboxylic acids. For the synthesis of this compound, strong oxidizing agents are employed to transform methyl groups or cleave specific rings in precursor molecules.

A direct and high-yielding method for preparing this compound involves the oxidation of the corresponding dimethyl precursor. The methyl groups at the 3 and 3' positions of the 2,2'-bipyridine (B1663995) core are oxidized to carboxylic acids. Strong oxidizing agents are necessary for this transformation. A common procedure utilizes chromium trioxide (CrO₃) in the presence of concentrated sulfuric acid. The reaction is typically heated to ensure complete oxidation, and after workup and neutralization, the desired dicarboxylic acid can be isolated in high yields, often between 80% and 90%.

Table 1: Oxidation of 3,3'-Dimethyl-2,2'-bipyridine

Reactants Reagents Conditions Yield

An alternative and widely reported route involves the oxidative cleavage of 1,10-phenanthroline (B135089). This method breaks the fused aromatic ring system between the two nitrogen atoms to form the bipyridine structure with carboxylic acid groups at the newly formed termini. The oxidation is typically carried out in an alkaline medium using potassium permanganate (B83412) (KMnO₄). tandfonline.compensoft.net This approach has been described as a foundational method for producing what is also referred to as binicotinic acid. tandfonline.com While early procedures sometimes involved complex work-ups, including the isolation of a silver salt, more streamlined methods have been developed. tandfonline.com

Efforts to simplify the synthesis of this compound have led to the development of more "facile" or convenient procedures. A notable example is an improved method for the oxidation of 1,10-phenanthroline. tandfonline.com This simplified preparation eliminates a tedious work-up step involving the conversion of the silver salt of the product back to the free acid. tandfonline.com By boiling a mixture of 1,10-phenanthroline monohydrate, sodium hydroxide, and potassium permanganate in water, followed by filtration, concentration, and acidification, the product can be obtained in good yields of 75-80%. tandfonline.com This makes the synthesis more accessible and efficient for laboratory-scale preparations. tandfonline.com

Table 2: Facile Synthesis via Oxidation of 1,10-Phenanthroline

Reactants Reagents Conditions Yield

Oxidation Reactions for Carboxylic Acid Introduction

Functional Group Modification Strategies

Once synthesized, the carboxylic acid groups of this compound can be chemically modified to create a variety of derivatives. These modifications are essential for tuning the electronic and steric properties of the ligand for specific applications.

Esterification is a common and important modification of this compound. This reaction converts the two carboxylic acid groups into ester groups, which can alter the solubility and coordination properties of the molecule. A standard method for this transformation is the reaction of the dicarboxylic acid with an alcohol, such as methanol (B129727), in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). chemicalbook.com This procedure is typically performed at a reduced temperature to control the reaction. The resulting diester, for instance, dimethyl [2,2'-bipyridyl]-3,3'-dicarboxylate, can be purified using chromatography to achieve high yields. chemicalbook.com

Table 3: Esterification of this compound

Reactants Reagents Conditions Product Yield

Substitution Reactions on the Bipyridine Core

Direct electrophilic or nucleophilic substitution on the carbon atoms of the bipyridine core of this compound is not widely documented in the literature. The steric hindrance imposed by the carboxylic acid groups at the 2 and 2' positions, adjacent to the point of linkage, likely deactivates the pyridine (B92270) rings and complicates direct functionalization.

However, substitution reactions involving the nitrogen atoms of the pyridine rings are common, primarily through coordination with metal ions. The bipyridine unit acts as an excellent N,N-bidentate ligand. For instance, it reacts with gold(III) precursors, such as NaAuCl₄·2H₂O, to form complexes like [Au(Bipydc)Cl₂]Cl, where 'Bipydc' represents the 2,2′-bipyridine-3,3′-dicarboxylic acid ligand. mdpi.comnih.gov Similarly, it has been used to synthesize ruthenium(II) complexes, such as [Ru(3,3'-dcbpy)(DMSO)₂Cl₂] (where 3,3'-dcbpy is 3,3'-dicarboxy-2,2'-bipyridine), by reacting with a suitable ruthenium precursor. pensoft.netpensoft.net In these coordination complexes, the ligand binds to the metal center through its two nitrogen atoms.

Formation of Amide Derivatives

The carboxylic acid groups of this compound are readily converted into amide derivatives through standard amidation reactions. This transformation is crucial for incorporating the bipyridine unit into larger molecular architectures, such as polyamides and macrocycles.

The general approach involves activating the carboxylic acid, often by converting it to an acyl chloride with reagents like thionyl chloride, followed by reaction with a primary or secondary amine. nih.govnih.gov Alternatively, direct coupling methods using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) can facilitate amide bond formation under milder conditions. nih.gov

A significant application of this reactivity is in polymerization. Polyamides can be synthesized via polycondensation of the bipyridine dicarboxylic acid (or its diacyl chloride derivative) with various diamines. For example, a similar monomer, 2,2'-bipyridine-5,5'-dicarboxylic acid, is used to synthesize rhenium-coordinating polyamides by reacting it with diamines like 1,3-bis(aminomethyl)benzene in the presence of triphenylphosphite (TPP) and pyridine. escholarship.org This process connects the monomer units through amide linkages, creating a polymer chain with integrated bipyridine ligands capable of chelating metals.

Table 1: Representative Amide Coupling Reagents This table is generated based on general organic chemistry principles and literature on similar compounds.

Reagent SystemReaction ConditionsProduct Type
Thionyl Chloride (SOCl₂) then Amine (R₂NH)Typically reflux in SOCl₂, then add amineAmide
EDC, HOBt, DIPEARoom temperature in solvent like DMF or CH₂Cl₂Amide
HATU, DIPEARoom temperature in solvent like DMFAmide
Diamine (e.g., H₂N-R-NH₂)Polycondensation, often high temperature or via diacyl chloridePolyamide

Advanced Synthetic Techniques

The synthesis of the this compound core structure is a chemical challenge. Advanced cross-coupling and modern synthetic methodologies have been developed to construct the central C-C bond between the two pyridine rings.

Nickel-Catalyzed Homocoupling Reactions

Nickel-catalyzed reductive homocoupling of aryl halides is a powerful method for generating biaryl compounds. In principle, this method could be applied to synthesize the this compound skeleton by coupling two molecules of a 3-halopyridine-2-carboxylic acid derivative. These reactions are typically performed using a nickel(II) salt, such as NiCl₂·6H₂O, and a reducing agent like zinc powder.

However, studies have shown that while Ni-catalyzed reductive couplings are highly efficient for synthesizing 2,2'-bipyridines from 2-halopyridines, the synthesis of 3,3'-bipyridines via this method is not as successful. mdpi.com It is suggested that the 2,2'-bipyridine product acts as a ligand for the nickel catalyst, facilitating the reaction, a phenomenon not possible with the 3,3'-isomer. mdpi.com Therefore, this method is less commonly employed for the specific synthesis of the this compound core.

Suzuki Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the formation of C-C bonds, including the synthesis of biaryls and bipyridines. mdpi.com While functionalization at the 3-position of bipyridines can be challenging, Suzuki coupling provides a viable route. researchgate.net

The synthesis of this compound via this method would involve the palladium-catalyzed reaction between a 3-halopyridine-2-carboxylic acid derivative and a 3-pyridylboronic acid-2-carboxylic acid derivative. The carboxylic acid groups typically require protection (e.g., as esters) during the coupling reaction to prevent interference with the catalyst and base. A variety of palladium catalysts and ligands can be employed, with the choice being crucial for achieving high yields, especially with heteroaromatic substrates. mdpi.comresearchgate.netresearchgate.net

Table 2: Proposed Suzuki-Miyaura Coupling Scheme This table illustrates a conceptual synthetic pathway.

Reactant 1 (Halide)Reactant 2 (Boronic Ester)Catalyst/Base SystemProduct (Protected)
Methyl 3-bromo-pyridine-2-carboxylate3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylatePd(PPh₃)₄ / Na₂CO₃Dimethyl [3,3'-bipyridine]-2,2'-dicarboxylate

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway for C-C bond formation, often under mild conditions without the need for chemical reductants. The electrochemical reduction of aryl halides at a cathode can generate radical anions or organometallic intermediates that can couple to form biaryl systems. While specific protocols for the electrochemical synthesis of this compound are not prominent in the surveyed literature, the general principles are applicable.

The synthesis could potentially be achieved through the reductive coupling of a 3-halopyridine-2-carboxylic acid derivative. However, the application of electrochemistry is more frequently reported in the context of using the final bipyridine dicarboxylic acid molecule, for instance, in the formation of polymeric films for applications like electrochemical CO₂ reduction. escholarship.orgresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of bipyridine cores.

Protocols using microwave irradiation have been shown to dramatically enhance the yields and reduce reaction times for cross-coupling reactions, such as Negishi-like couplings, to form bipyridines. mdpi.comnih.gov For example, the coupling of a 2-pyridyl zinc bromide with a 2-bromopyridine (B144113) derivative using a Ni/Al₂O₃–SiO₂ catalyst under microwave irradiation (300 W) was completed within one hour, yielding products in the 80% range. mdpi.comnih.gov Similar principles can be applied to Suzuki or other cross-coupling reactions to form the this compound scaffold. Furthermore, microwave assistance is also used in reactions involving the final product, such as the synthesis of polyimides or nanocomposites under microwave conditions. nih.govroyalsocietypublishing.org

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
Bipydc, 3,3'-dcbpyThis compound
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt1-Hydroxybenzotriazole
DMAP4-Dimethylaminopyridine
TPPTriphenylphosphite
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
DMSODimethyl sulfoxide (B87167)
NaAuCl₄·2H₂OSodium tetrachloroaurate(III) dihydrate
NiCl₂·6H₂ONickel(II) chloride hexahydrate
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
Na₂CO₃Sodium carbonate

Coordination Chemistry of 3,3 Bipyridine 2,2 Dicarboxylic Acid

Ligand Design Principles and Chelating Properties

The efficacy of [3,3'-Bipyridine]-2,2'-dicarboxylic acid as a ligand in coordination chemistry stems from its inherent structural and electronic properties. As a chelating agent, it can bind to a central metal ion through multiple donor atoms, forming stable ring structures.

This compound (referred to as H₂bpdc or Bipydc in some literature) is a multidentate ligand, possessing both nitrogen and oxygen donor atoms that play a crucial role in forming coordination complexes. acs.org The lone pair of electrons on each of the two pyridine (B92270) nitrogen atoms can form σ-bonds with a metal center. pensoft.netpensoft.net This bidentate N,N'-chelation is a common feature in its complexes, similar to the parent molecule, 2,2'-bipyridine (B1663995). wikipedia.org

Furthermore, the two carboxylic acid groups provide additional coordination sites through their oxygen atoms. Depending on the metal ion, reaction conditions, and the presence of other ligands, these carboxyl groups can coordinate in several ways. They can act as monodentate donors, or one or both oxygen atoms can bridge between two or more metal centers. ijcm.irnih.gov In some instances, the ligand coordinates to metal ions through both the pyridine nitrogen atoms and the oxygen atoms of the carboxyl groups, though often to different metal ions, leading to the formation of coordination polymers. mdpi.comresearchgate.net

The specific spatial arrangement of the functional groups in this compound significantly influences its chelating properties and the structure of the resulting metal complexes. The placement of the carboxylic acid groups at the 2,2'-positions, adjacent to the pyridine nitrogen atoms, creates a pre-organized binding pocket suitable for chelation.

Formation and Stability of Metal Complexes

This compound readily forms stable complexes with a wide array of metal ions, including those from the transition metal series and the lanthanide series. The stability of these complexes is often enhanced by the chelate effect, where the formation of multiple bonds between the ligand and the metal ion leads to a more thermodynamically favorable complex.

The ligand demonstrates remarkable versatility in coordinating with various transition metals, leading to complexes with diverse structures and properties.

Copper(II): Copper(II) forms coordination polymers with this ligand. In one such polymer, {[Cu(C₁₂H₆N₂O₄)(H₂O)]·2H₂O}n, each Cu(II) atom is five-coordinated in a square-pyramidal geometry. researchgate.net The ligand acts in a bridging tetradentate fashion, coordinating to three separate Cu(II) atoms through its two nitrogen atoms and two carboxylate oxygen atoms, resulting in a two-dimensional network. researchgate.net

Zinc(II): This ligand has been used to construct supramolecular coordination polymers with Zn(II), forming one-dimensional chains that are further linked into a 3D supramolecular structure through hydrogen bonds and π-π interactions. researchgate.net

Cobalt(II) and Cobalt(III): Cobalt(II) is known to form complexes with related bipyridine dicarboxylic acids, resulting in high-spin compounds. nih.govrsc.org A related cobalt(III) complex with 2,2'-bipyridine and triethylenetetramine (B94423) adopts a distorted octahedral geometry. tandfonline.com

Nickel(II): Nickel(II) complexes with related pyridine-dicarboxylate ligands have been synthesized, often exhibiting distorted octahedral geometries. researchgate.net

Palladium(II): Several palladium(II) complexes have been synthesized and structurally characterized. The complex Pd(H₂BDA)Cl₂·2DMSO (where H₂BDA is this compound) features a planar quadrangle arrangement around the palladium center. researchgate.netresearchgate.net These palladium complexes are often stabilized by hydrogen bonds. researchgate.net

Gold(III): Novel gold(III) complexes with the general formula [Au(Bipydc)(S₂CNR₂)]Cl₂ have been prepared. mdpi.comnih.gov Spectroscopic data support the coordination of both the bipyridine dicarboxylic acid and dithiocarbamate (B8719985) ligands to the Au(III) ion, which typically adopts a square-planar geometry. mdpi.comnih.gov The coordination of bidentate ligands like this one provides significant stabilization to the gold(III) center. mdpi.com

Ruthenium(II): A ruthenium complex, [Ru(3,3'-dcbpy)(DMSO)₂Cl₂], has been synthesized and characterized. pensoft.netpensoft.net In this complex, the this compound ligand acts as an N,N-chelating agent. pensoft.netpensoft.net The ligand is described as both a σ-donor and a π-acceptor, which helps to stabilize the Ru(II) metal center. pensoft.netpensoft.net

Metal IonExample Complex FormulaCoordination GeometryStructural Features
Cu(II) {[Cu(C₁₂H₆N₂O₄)(H₂O)]·2H₂O}nSquare-pyramidal2D coordination polymer; Ligand is bridging tetradentate researchgate.net
Zn(II) --Forms 1D chains and 3D supramolecular structures researchgate.net
Co(II) [Co₂(bptcH₂)₂(H₂O)₄]·4.5H₂O *High-spinDinuclear complex with weak antiferromagnetic interactions nih.govrsc.org
Pd(II) Pd(H₂BDA)Cl₂·2DMSOPlanar quadrangleAssembled via hydrogen bonds researchgate.netresearchgate.net
Au(III) [Au(Bipydc)(DEDTC)]Cl₂Square-planarMononuclear species mdpi.comnih.gov
Ru(II) [Ru(3,3'-dcbpy)(DMSO)₂Cl₂]-N,N-chelation from the ligand pensoft.netpensoft.net
Note: This complex is with the related 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid ligand.

This compound and its derivatives are effective ligands for complexing lanthanide ions (Ln³⁺), such as Europium (Eu), Terbium (Tb), Samarium (Sm), and Dysprosium (Dy). researchgate.netrsc.org These complexes often form three-dimensional coordination polymers or metal-organic frameworks (MOFs), frequently incorporating other ligands like oxalic acid. researchgate.netrsc.org For example, a series of 3D frameworks with the formula {[Ln₂(bdcd)(ox)₂(H₂O)₃]·4H₂O}n have been synthesized (where H₂bdcd is the N-oxide derivative of the ligand). rsc.org In these structures, the lanthanide ions are bridged by both the bipyridine dicarboxylate and oxalate (B1200264) ligands. rsc.org The resulting complexes, particularly those of Eu(III) and Tb(III), often exhibit interesting photoluminescent properties, making them subjects of detailed study. acs.orgrsc.orgmdpi.com

Diverse Coordination Modes and Geometries

The structural versatility of this compound allows it to adopt a variety of coordination modes, which in turn leads to a wide range of geometries in its metal complexes. The final structure is influenced by factors such as the coordination preferences of the metal ion, the metal-to-ligand ratio, and the presence of solvent molecules or other ligands. ijcm.ir

Common coordination modes observed include:

Bidentate N,N'-Chelation: The two pyridine nitrogen atoms chelate to a single metal center, which is a fundamental binding mode for bipyridine-type ligands. researchgate.net

Bridging Coordination: The ligand can link multiple metal centers. This can occur through the carboxylate groups, where one or both oxygen atoms coordinate to adjacent metal ions, or through the entire ligand bridging two metals. This bridging leads to the formation of extended structures like 1D chains, 2D layers, and 3D frameworks. researchgate.netresearchgate.net

Multidentate Coordination: The ligand can utilize both its nitrogen and oxygen atoms to bind to one or more metal ions simultaneously. researchgate.net For instance, it can act as a tetradentate ligand coordinating to three different metal atoms. researchgate.net

These varied coordination modes result in several different coordination geometries around the metal center:

Square-Planar: This geometry is observed in complexes of Pd(II) and Au(III). mdpi.comresearchgate.net

Square-Pyramidal: Found in a Cu(II) coordination polymer. researchgate.net

Octahedral: This is a common geometry for many transition metals, including Ru(II) and Co(III), often in a distorted form. pensoft.nettandfonline.com

High-Coordination Numbers: In lanthanide complexes, the metal ions typically exhibit higher coordination numbers, leading to more complex geometries within 3D frameworks. researchgate.netrsc.org

The combination of different coordination modes and the resulting geometries allows for the construction of complex supramolecular architectures with specific dimensionalities and properties. ijcm.irresearchgate.net

N,N-Chelation

In the N,N-chelation mode, the two nitrogen atoms of the bipyridine core coordinate to a single metal center, forming a stable five-membered ring. This is a classic coordination behavior for bipyridine-type ligands. pensoft.netnih.gov An example of this is seen in platinum(II) and palladium(II) complexes. The reaction of this compound (H₂BDC) with potassium tetrachloroplatinate(II) yields Pt(H₂BDC)Cl₂. tubitak.gov.trresearchgate.net Similarly, a palladium(II) complex, Pd(H₂BDA)Cl₂·2DMSO, has been synthesized and characterized. researchgate.net In these complexes, the primary coordination is through the two nitrogen atoms of the bipyridine unit, demonstrating the typical N,N-chelating nature of the ligand. tubitak.gov.trresearchgate.netresearchgate.net

Metal CenterComplex FormulaCoordination EnvironmentKey Feature
Platinum(II)Pt(H₂BDC)Cl₂·H₂OSquare-planarN,N-chelation by the bipyridine core. tubitak.gov.trresearchgate.net
Palladium(II)Pd(H₂BDA)Cl₂·2DMSOPlanar quadrangleN,N-chelation by the bipyridine core. researchgate.net

O,O-Chelation via Carboxylate Groups

While N,N-chelation is common, this compound can also coordinate to metal ions exclusively through the oxygen atoms of its two carboxylate groups. This O,O-chelation mode is particularly observed in mixed-ligand complexes where the nitrogen atoms may be sterically hindered or electronically unfavorable for coordination. In a series of mixed-ligand complexes with Co(II), Ni(II), and Cu(II), the this compound ligand (bpdc) was found to act as a bidentate chelate, coordinating to the metal ions through the oxygen atoms of the carboxyl groups. orientjchem.org In these structures, an auxiliary ligand, 2-Mercapto-5-phenyl-1,3,4-oxadiazole (phozSH), occupies other coordination sites. orientjchem.org This demonstrates the flexibility of the bpdc ligand to adopt an O,O-coordination mode when paired with suitable co-ligands. orientjchem.org

Metal CenterComplex FormulaCoordination EnvironmentKey Feature
Cobalt(II)[Co(bpdc)(phozSH)(H₂O)₃]OctahedralO,O-chelation via carboxylate groups. orientjchem.org
Nickel(II)[Ni(bpdc)(phozSH)(H₂O)₃]OctahedralO,O-chelation via carboxylate groups. orientjchem.org
Copper(II)[Cu(bpdc)(phozSH)(H₂O)₃]OctahedralO,O-chelation via carboxylate groups. orientjchem.org
Metal CenterComplex FormulaCoordination EnvironmentKey Feature
Cobalt(II)[Co(C₁₂H₆N₂O₄)(H₂O)₂]nOctahedralMixed N,N',O,O'-coordination from different ligand units. researchgate.net

Bridging Ligand Behavior in Polymeric Structures

One of the most significant aspects of the coordination chemistry of this compound is its ability to act as a bridging ligand, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). In this role, the ligand connects multiple metal centers, creating one-, two-, or three-dimensional networks.

A prime example is a copper(II) coordination polymer, {[Cu(C₁₂H₆N₂O₄)(H₂O)]·2H₂O}n. researchgate.netnih.gov In this structure, the fully deprotonated ligand acts as a tetradentate bridge, coordinating to three different copper(II) atoms. researchgate.netnih.gov Each copper(II) center is five-coordinated in a square-pyramidal geometry and is bridged by the ligand through its two pyridine nitrogen atoms and two oxygen atoms from the carboxylate groups, forming a 2D network. researchgate.netnih.gov This bridging behavior is fundamental to the construction of robust polymeric materials with potential applications in various fields. mdpi.com

Metal CenterComplex FormulaDimensionalityLigand Role
Copper(II){[Cu(C₁₂H₆N₂O₄)(H₂O)]·2H₂O}n2DBridging tetradentate ligand. researchgate.netnih.gov
Cobalt(II)[Co(C₁₂H₆N₂O₄)(H₂O)₂]n1D Polymeric ChainsBridging ligand with mixed N,O-coordination. researchgate.net

Mixed-Ligand Complex Architectures

Mixed-ligand, or heteroleptic, complexes containing this compound are of significant interest as they allow for the fine-tuning of the properties of the resulting metal complex. By incorporating one or more auxiliary ligands, it is possible to modulate the electronic, steric, and physicochemical properties of the complex, leading to enhanced functionality in areas such as catalysis and medicinal chemistry. pensoft.netorientjchem.org

Design and Synthesis of Heteroleptic Complexes

The synthesis of heteroleptic complexes involving this compound typically involves a stepwise reaction. First, a precursor complex is formed between the metal ion and one of the ligands, followed by the introduction of the second ligand.

For example, a series of gold(III) heteroleptic complexes with the general formula [Au(Bipydc)(S₂CNR₂)]Cl₂ were synthesized. mdpi.comnih.gov In this synthesis, this compound (Bipydc) was first reacted with a gold(III) salt, followed by the addition of a dithiocarbamate ligand (S₂CNR₂). mdpi.comnih.gov This method allows for the controlled assembly of the mixed-ligand architecture.

Similarly, a ruthenium(II) mixed-ligand complex, [Ru(3,3'-dcbpy)(DMSO)₂Cl₂], was prepared by reacting a ruthenium precursor with this compound (3,3'-dcbpy) and dimethyl sulfoxide (B87167) (DMSO) as the auxiliary ligand. pensoft.net The resulting complex features the bipyridine ligand in an N,N-chelating mode with the DMSO and chloride ions occupying the remaining coordination sites. pensoft.net

Metal CenterAuxiliary Ligand(s)Complex FormulaSynthetic Strategy
Gold(III)Dithiocarbamates[Au(Bipydc)(S₂CNR₂)]Cl₂Stepwise addition of ligands. mdpi.comnih.gov
Ruthenium(II)DMSO, Chloride[Ru(3,3'-dcbpy)(DMSO)₂Cl₂]Reaction of a ruthenium precursor with both ligands. pensoft.net

Influence of Auxiliary Ligands on Complex Properties

The choice of auxiliary ligand has a profound impact on the properties and potential applications of the resulting mixed-ligand complexes.

For the ruthenium(II) complex [Ru(3,3'-dcbpy)(DMSO)₂Cl₂], the presence of DMSO as an auxiliary ligand contributes to the complex's potential as an antibacterial agent. pensoft.net This complex exhibited activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. pensoft.net The inclusion of the DMSO ligand, alongside the primary bipyridine dicarboxylic acid ligand, therefore, leads to a complex with promising antimicrobial properties. pensoft.net

Metal ComplexAuxiliary LigandObserved PropertyResearch Finding
[Au(Bipydc)(DEDTC)]Cl₂DiethyldithiocarbamateAnticancer ActivityInduces apoptosis in cancer cells; significantly more cytotoxic than cisplatin. mdpi.comnih.gov
[Ru(3,3'-dcbpy)(DMSO)₂Cl₂]Dimethyl sulfoxideAntibacterial ActivityShows activity against S. aureus (MIC = 35 µg/mL) and E. coli (MIC = 65 µg/mL). pensoft.net

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Methods for Molecular Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of [3,3'-Bipyridine]-2,2'-dicarboxylic acid and probing its electronic and vibrational characteristics.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its carboxylic acid and bipyridine moieties.

In the spectrum of the free ligand, a prominent band for the carboxylic acid group is typically observed. For instance, in gold(III) complexes containing this ligand, the C=O stretching vibration of the uncoordinated carboxylate ions appears around 1700 cm⁻¹. mdpi.com The absence of a characteristic band for the carboxylic acid group around 1683 cm⁻¹ in the spectra of its metal complexes indicates that the deprotonated ligand has coordinated with the metal ions. nepjol.info The infrared spectrum of a platinum(II) complex with this ligand is identical to the free acid monohydrate, with the exception of new bands appearing at 516 cm⁻¹ (likely due to lattice water) and a strong band at 330 cm⁻¹, which is assigned to the Pt-Cl stretching vibration. tubitak.gov.tr In lanthanide-samarium (Sm) complexes, the characteristic peaks for C=N, C=C, and C-H vibrations of the 2,2'-bipyridine (B1663995) unit shift to a lower wavenumber upon complexation. researchgate.net Additionally, new peaks can appear, such as those for Sm-N and O-H stretching vibrations. researchgate.net

Interactive Table: Key FTIR Frequencies for this compound and its Complexes

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)NotesReference
Carboxylic AcidC=O Stretch~1700Characteristic of the uncoordinated carboxylic acid. mdpi.com
BipyridineC=N Stretch1596In free ligand; shifts upon complexation. researchgate.net
BipyridineC=C Stretch1434-1476In free ligand; shifts upon complexation. researchgate.net
BipyridineC-H Bending735-766Aromatic C-H vibrations. researchgate.net
Metal-LigandPt-Cl Stretch330Observed in a Platinum(II) complex. tubitak.gov.tr
Metal-LigandSm-N Stretch423Observed in a Samarium(III) complex. researchgate.net

¹H and ¹³C NMR spectroscopy are invaluable for determining the molecular structure of this compound in solution. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.

For a platinum(II) complex, Pt(H₂BDC)Cl₂·H₂O, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the bipyridine protons at 8.92 (dd, J=4.85 Hz, J=1.75 Hz), 8.27 (dd, J=7.75 Hz, J=1.75 Hz), and 7.54 (dd, J=4.85 Hz, J=7.75 Hz) ppm. researchgate.net In a series of gold(III) complexes, the ¹H and ¹³C NMR chemical shifts confirmed the coordination of both the bipyridine dicarboxylic acid and dithiocarbamate (B8719985) ligands to the gold(III) center. mdpi.com The aromatic protons of the bipyridine ring in these gold complexes are typically observed in the downfield region of the spectrum. mdpi.com

Interactive Table: Representative ¹H NMR Data for a Pt(II)-[3,3'-Bipyridine]-2,2'-dicarboxylic acid Complex

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in HzReference
H-6, H-6'8.92dd4.85, 1.75 researchgate.net
H-4, H-4'8.27dd7.75, 1.75 researchgate.net
H-5, H-5'7.54dd4.85, 7.75 researchgate.net
Solvent: DMSO-d₆

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions within the aromatic bipyridine system.

In a dimethyl sulfoxide (B87167) (DMSO) solution, absorption bands for the compound were found at 423, 331, and 271 nm. tubitak.gov.tr The absorption spectra of its complexes can be solvent-dependent. For example, the UV-vis spectra of a samarium (Sm) complex showed two peaks between 215-320 nm, with the maximum absorption wavelength (λ_max) shifting upon changing the solvent from water to acetonitrile, indicating a redshift of the n→π* transition band. researchgate.net

Interactive Table: UV-Vis Absorption Data for this compound

SolventAbsorption Maxima (λ_max) in nmReference
DMSO423, 331, 271 tubitak.gov.tr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound monohydrate (H₂BDC·H₂O) reveals fascinating structural features. The compound spontaneously resolves upon crystallization from water, forming crystals in the chiral space group P2₁2₁2₁. tubitak.gov.trresearchgate.net In any given crystal, all the molecules possess the same atropisomeric chirality due to the skewed conformation of the bipyridine rings. tubitak.gov.trresearchgate.net

The structure is characterized by strong hydrogen bonding. A helical structure is formed via O–H···N links between the carboxylic acid group of one molecule and a nitrogen atom of an adjacent molecule. tubitak.gov.trresearchgate.net Furthermore, three additional strong hydrogen bonds between the water molecule and the carboxylate groups create a robust framework structure. tubitak.gov.trresearchgate.net The molecule exists in a zwitterionic form in the crystal, which is consistent with measured pKa values. tubitak.gov.tr

Interactive Table: Crystallographic Data for this compound monohydrate

ParameterValueReference
Chemical FormulaC₁₂H₈N₂O₄·H₂O tubitak.gov.trresearchgate.net
Crystal SystemOrthorhombic tubitak.gov.trresearchgate.net
Space GroupP2₁2₁2₁ tubitak.gov.trresearchgate.net
Key FeatureSpontaneous resolution of atropisomers tubitak.gov.trresearchgate.net
Dominant InteractionHydrogen bonding (O–H···N) tubitak.gov.trresearchgate.net

This compound is a versatile ligand capable of forming a wide array of coordination complexes and polymers with diverse structures. researchgate.net The deprotonated dicarboxylate form of the ligand can coordinate to metal ions in various modes, utilizing both the nitrogen atoms of the bipyridine core and the oxygen atoms of the carboxylate groups.

This versatility allows for the construction of multidimensional architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netacs.org For example, it has been used to construct a series of isostructural lanthanide(III)-cobalt(II) heterometallic metal-organic frameworks (MOFs). In these structures, binuclear lanthanide units are linked by the dicarboxylate ligand into chains. researchgate.net Similarly, it has been employed to synthesize a series of Cu(II)-Ln(III) heterometallic MOFs where the ligand displays seven different coordination modes, leading to different framework structures depending on the radius of the lanthanide ion. acs.org A palladium(II) complex, Pd(H₂BDA)Cl₂·2DMSO, was found to have a planar quadrangle arrangement and is assembled via hydrogen bonds. researchgate.net The structural diversity of these complexes is influenced not only by the coordination preferences of the metal ion but also by factors like hydrogen bonding and π–π stacking interactions. ijcm.ir

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The supramolecular architecture of this compound in the solid state is significantly influenced by a network of intermolecular forces, primarily hydrogen bonding. Upon crystallization from water, the compound, also known as 2,2'-Bipyridyl-3,3'-dicarboxylic acid (H2BDC), forms monohydrated crystals. researchgate.net X-ray crystallography studies reveal that these crystals belong to the orthorhombic space group P212121. researchgate.net

A key feature of its structure is the presence of strong hydrogen bonds which dictate the molecular packing. These interactions lead to the formation of a helical structure through O–H···N links. researchgate.net Further stabilization of the crystal lattice is achieved through three additional strong hydrogen bonds between the carboxylate groups and water molecules, resulting in a robust three-dimensional framework. researchgate.net The individual molecules within this framework are skewed, with a notable dihedral angle of 78.5(1)°. researchgate.net The intricate network of hydrogen bonds is crucial for stabilizing the chiral structure of the molecule in its solid state. researchgate.net

Table 1: Hydrogen Bond Interactions in this compound Monohydrate This table is generated based on data reported in crystallographic studies.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠(DHA) (°)
O(1W)-H(1WA)···O(4) 0.85 1.93 2.763(4) 167
O(1W)-H(1WB)···O(2) 0.85 1.96 2.793(4) 167
O(3)-H(3A)···N(2) 0.82 1.83 2.641(4) 172

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the stability and decomposition behavior of this compound.

Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature. This technique provides critical information about the thermal stability and decomposition profile of the compound. For this compound, studies have reported a decomposition temperature of 261 °C, indicating its thermal behavior upon heating. chemsrc.com In the context of its metal-organic frameworks (MOFs), TGA curves show mass loss corresponding to the removal of coordinated solvent molecules followed by the decomposition of the organic ligand at higher temperatures. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the heat flow associated with thermal transitions in a material. nih.gov It is a valuable tool for studying the melting point, phase transitions, and purity of compounds. mdpi.com For multi-component crystals involving 2,2'-bipyridine and various dicarboxylic acids, DSC has been employed to measure their melting points and verify the formation of new co-crystals or salts. mdpi.com The melting point for this compound is recorded as a decomposition event at 261 °C, which is consistent with TGA findings. chemsrc.com

Elemental Analysis and Conductivity Measurements

Elemental analysis provides fundamental data on the elemental composition of a compound, confirming its purity and stoichiometry. For this compound, the theoretical composition is derived from its molecular formula, C12H8N2O4. nih.govsigmaaldrich.com This technique is routinely used to verify the successful synthesis of its coordination complexes and metal-organic frameworks (MOFs). acs.orgresearchgate.net Experimental findings from elemental analysis of these derivatives typically show close agreement with the calculated percentages of carbon, hydrogen, and nitrogen. acs.org

The electrical conductivity of materials derived from this compound, particularly MOFs, is an area of significant interest for applications in electronics. nih.gov The conductivity of MOFs can be influenced by various factors, including the choice of metal ion and the presence of guest molecules. nih.gov While specific conductivity values for MOFs based on this compound are not extensively reported, the field acknowledges the critical need for standardized protocols to ensure accurate and reproducible measurements due to high sensitivity to environmental conditions and device architecture. nih.gov Research on related systems, such as those with pyridine-3,5-dicarboxylate, has shown that MOFs can serve as active electrode materials, with conductivity being a key performance parameter. rsc.org

Table 2: Elemental Analysis Data for Metal-Organic Frameworks (MOFs) Incorporating the [3,3'-Bipyridine]-2,2'-dicarboxylate Ligand This table is generated based on data reported in synthetic studies of MOFs. acs.org

Compound Formula Element Calculated (%) Found (%)
La₂CuC₄₈H₅₄N₈O₃₁ C 36.48 36.44
H 3.44 3.09
N 7.09 6.96
Pr₂CuC₄₈H₅₄N₈O₃₁ C 36.39 36.23
H 3.44 2.92
N 7.07 6.97
Nd₂CuC₄₈H₅₄N₈O₃₁ C 36.24 36.02
H 3.42 2.94

Computational and Theoretical Investigations of 3,3 Bipyridine 2,2 Dicarboxylic Acid

Quantum Chemical Studies

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of [3,3'-Bipyridine]-2,2'-dicarboxylic acid.

DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule (structural optimization) and for describing the distribution and energy of its electrons (electronic properties). For this compound, these calculations have been performed to understand its geometry and how this influences its function as a ligand.

Theoretical studies have designed and investigated the this compound ligand for its electron-donating capabilities. researchgate.net When this ligand coordinates with a metal, such as in the Rh(I)-H2bpdc catalyst, it forms an asymmetric double-serrate seven-membered ring structure. researchgate.net The asymmetric nature of the catalyst, arising from the H2bpdc ligand and the rhodium atom, is believed to be advantageous for reducing the energy barrier of the rate-determining step in catalytic reactions, thereby enhancing catalytic activity. researchgate.net

The coordination of the H2bpdc ligand involves both a strong Rh-N bond and a weaker Rh-O bond. researchgate.net The robust Rh-N bond is thought to stabilize the catalyst by preventing the precipitation and deactivation of the rhodium atom. researchgate.net In contrast, the more labile Rh-O bond can adapt to the configurational changes that occur during a reaction, which helps to lower the reaction energy barrier and improve activity. researchgate.net

In the context of metal-organic frameworks (MOFs), this compound has been shown to exhibit a variety of coordination modes. In a series of Cu(II)-Ln(III) heterometallic MOFs, the deprotonated ligand (BPDC²⁻) displays seven different ways of binding to the metal centers. acs.org This versatility in coordination contributes to the formation of diverse framework structures. acs.org For instance, in one such MOF, the Cu²⁺ ion is chelated by three pairs of N₂ pockets from three different BPDC²⁻ ligands, resulting in a distorted octahedral geometry. acs.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For molecules used in applications like solar cells, the HOMO and LUMO energy levels are critical for efficient electron transfer processes.

ParameterValue (eV)
HOMO Energy-6.646
LUMO Energy-1.816
HOMO-LUMO Gap4.83
Table 1: Calculated HOMO-LUMO energies for a related quinoline (B57606) compound, illustrating the typical values obtained from DFT calculations. mdpi.com

The HOMO-LUMO energy gap for this compound is a significant parameter that influences its electronic properties and reactivity. A lower energy gap can facilitate charge transfer interactions within the molecule, which is a desirable characteristic for applications in catalysis and as a photosensitizer.

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. The MESP is typically plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red colors usually indicate negative potential (electron-rich areas), while blue colors represent positive potential (electron-poor areas).

For this compound, the MESP map would show negative potential around the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the carboxylic acid groups, indicating these are the primary sites for metal coordination and hydrogen bonding. The hydrogen atoms of the carboxylic acid groups would exhibit a positive potential, making them susceptible to deprotonation.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to stabilizing electronic interactions.

For this compound, NBO analysis can quantify the strength of the bonds and the extent of conjugation within the bipyridine system. It can also reveal the nature of the intramolecular hydrogen bonds that may exist between the carboxylic acid groups and the nitrogen atoms of the pyridine rings. These interactions play a crucial role in determining the conformation and reactivity of the molecule.

Conformational Analysis and Barrier Potentials

This compound exhibits atropisomerism, which is a type of stereoisomerism arising from restricted rotation around a single bond. In this case, the rotation around the C-C bond connecting the two pyridine rings can be hindered, leading to the existence of stable, non-superimposable conformers (enantiomers).

The molecule can exist in different conformations, primarily described by the dihedral angle between the two pyridine rings. The s-cis and s-trans conformations are of particular interest. Computational studies have shown that the s-trans form is generally more stable for 2,2'-bipyridine (B1663995). However, for metal chelation to occur, the ligand must adopt the less stable s-cis conformation.

Upon crystallization from water, this compound has been observed to undergo spontaneous resolution, forming crystals of a single enantiomer. tubitak.gov.tr However, when dissolved, this optical activity is lost, indicating that the rotational barrier is low enough to allow for racemization in solution at room temperature. tubitak.gov.tr The solid-state structure is stabilized by strong hydrogen bonding, which creates a helical arrangement. tubitak.gov.tr

Theoretical Studies of Metal Complexation and Catalytic Mechanisms

Theoretical studies have been pivotal in understanding how this compound interacts with metal ions and how these resulting complexes function in catalysis.

The design of catalysts can be significantly guided by theoretical predictions. For instance, a Rh(I) catalyst incorporating the H2bpdc ligand was theoretically designed and subsequently synthesized for methanol (B129727) carbonylation. researchgate.net The theoretical investigation of the catalytic reaction mechanism revealed that the asymmetric structure formed by the ligand is beneficial for reducing the energy barrier of the rate-determining step. researchgate.net The study highlighted the cooperative roles of the strong Rh-N bond in providing stability and the weaker Rh-O bond in facilitating the necessary conformational changes during the catalytic cycle. researchgate.net This theoretical insight led to the development of a catalyst that showed high yield and stability under experimental conditions. researchgate.net

In the realm of metal-organic frameworks, theoretical understanding of the coordination behavior of this compound is crucial for designing materials with specific properties. The ligand's ability to adopt multiple coordination modes allows for the construction of diverse and complex MOF architectures. acs.org For example, in Cu(II)-Ln(III) MOFs, the ligand has been shown to link metal centers in seven different ways, leading to frameworks with interesting topologies and magnetic properties. acs.org The coordination environment of the metal ions, such as the distorted octahedral geometry around Cu(II) and the nona-coordination of Ln(III) ions, is a direct consequence of the ligand's structure and flexibility, which can be modeled and predicted using computational methods. acs.org

Ligand Electronic Influence on Metal Center Reactivity

The electronic properties of a ligand are paramount in dictating the reactivity of the metal center to which it is coordinated. In the case of this compound, its inherent electronic characteristics significantly modulate the catalytic prowess of metal complexes.

Theoretical studies have identified this compound as an electron-donating ligand. This attribute is crucial as it increases the electron density on the metal center, which can, in turn, enhance its reactivity in various catalytic processes. The chelation of this ligand to a metal ion enhances the reactivity of the metal, making the resulting complex a more effective catalyst in organic transformations. smolecule.com

In a notable computational study, this compound, referred to as H2bpdc, was designed as a ligand for a Rh(I) catalyst in methanol carbonylation. The research highlighted that the electron-donating nature of the H2bpdc ligand, in conjunction with the asymmetric coordination structure it forms, is advantageous for the catalytic reaction. This asymmetric chelation, involving one nitrogen and one oxygen atom from the ligand, creates a unique electronic environment around the rhodium atom. The stronger Rh-N bond ensures the stability of the catalyst by preventing the precipitation and deactivation of the rhodium atom. researchgate.net

The interaction between the ligand and the metal center is a key determinant of the catalytic efficiency. The strategic design of ligands with specific electronic properties, such as this compound, is a powerful approach to fine-tuning the reactivity of metal catalysts for desired chemical transformations.

Table 1: Electronic and Structural Characteristics of this compound in a Catalytic System

CharacteristicDescriptionImplication for Metal Center Reactivity
Ligand Type Electron-donatingIncreases electron density on the metal center, enhancing catalytic activity.
Coordination Mode Asymmetric bidentate (N, O coordination)Creates a unique and favorable electronic environment at the metal center.
Bonding Forms a stable, seven-membered ring with the metalThe combination of a strong Rh-N bond and a weaker Rh-O bond contributes to both stability and reactivity. researchgate.net

Reaction Energy Barrier Calculations

A critical aspect of computational catalysis is the calculation of reaction energy barriers, which provides a quantitative measure of the feasibility and rate of a chemical reaction. For catalysts incorporating this compound, theoretical calculations have demonstrated the ligand's role in lowering these energy barriers.

In the context of the Rh(I)-catalyzed methanol carbonylation, computational analysis revealed that the asymmetric coordination of the this compound ligand is instrumental in reducing the energy barrier of the rate-determining step. researchgate.net The weaker Rh-O bond in the chelate structure facilitates the necessary configurational changes in the catalyst during the reaction cycle. This flexibility is significantly beneficial for lowering the reaction energy barrier and, consequently, enhancing the catalytic activity. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the reaction pathways and determine the energies of reactants, transition states, and products. mdpi.com These calculations can elucidate the mechanism of the catalytic cycle and identify the specific steps that are most energetically demanding. For instance, in the methanol carbonylation cycle, the oxidative addition of methyl iodide is often the rate-determining step. The electronic and steric properties of the this compound ligand can be computationally optimized to lower the energy of the transition state for this step.

Table 2: Influence of this compound on Reaction Energy Barriers

FactorMechanism of InfluenceImpact on Reaction Energy Barrier
Asymmetric Coordination Creates a specific electronic and steric environment around the metal center.Reduces the energy barrier of the rate-determining step in the catalytic cycle. researchgate.net
Weaker Metal-Oxygen Bond Allows for greater flexibility and facilitates conformational changes during the reaction.Significantly beneficial in lowering the overall reaction energy barrier. researchgate.net
Electron-Donating Nature Modulates the electron density at the metal center, influencing its interaction with substrates.Can lower the activation energy for key steps such as oxidative addition.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique geometry and dual functionality of bipyridine dicarboxylic acids make them highly valuable linkers in the construction of porous crystalline materials like MOFs. The nitrogen atoms of the bipyridine unit and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions.

[3,3'-Bipyridine]-2,2'-dicarboxylic acid is an exemplary linker molecule for MOF synthesis due to its combination of N-donor and O-donor sites. The two pyridine (B92270) rings offer a chelating site for metal ions, while the two carboxylic acid groups can deprotonate and bind to one or more metal centers, effectively bridging them to form extended networks. This dual-functionality allows it to act as a versatile building block for constructing robust frameworks with tailored properties.

Studies on closely related isomers have demonstrated the successful synthesis of MOFs. For instance, 2,2'-bipyridine-5,5'-dicarboxylic acid has been used to create zirconium-based MOFs (UiO-67(bipy)) and other frameworks with manganese and zinc. rsc.orgresearchgate.net Similarly, the 4,4'-dicarboxylate isomer is a common precursor for MOFs. tcichemicals.com The synthesis typically involves solvothermal reactions where the linker and a metal salt, such as zinc nitrate (B79036) or cadmium nitrate, are heated in a high-boiling solvent like N,N-Dimethylformamide (DMF). frontiersin.org The resulting crystalline products showcase the linker's ability to connect metal centers into 2D or 3D structures. frontiersin.org

The structure of this compound is well-suited for creating higher-dimensional and cross-linked networks. Initially, the linker can form two-dimensional (2D) sheets with metal ions, often exhibiting a square lattice (sql) topology. frontiersin.orghhu.de These 2D layers can then be "pillared" or cross-linked into three-dimensional (3D) frameworks by introducing a secondary, linear bridging ligand, known as a colinker. hhu.de

A common strategy involves using ligands like 4,4'-bipyridine (B149096) or 1,2-bis(4-pyridyl)ethane (B167288) to connect the metal centers in adjacent 2D sheets, effectively propping them apart and creating a 3D structure with permanent porosity. hhu.de This pillaring approach transforms a relatively simple 2D substructure into a complex 3D network, often with a primitive cubic (pcu) topology. hhu.de This method allows for precise control over the resulting framework's dimensionality and pore environment.

The conformational flexibility and multiple coordination sites of bipyridine dicarboxylic acid linkers lead to remarkable structural diversity and complex network topologies. Research on the isomer 2,2′-bipyridine-3,3′-dicarboxylic acid has shown that a single linker can exhibit up to seven different coordination modes when reacting with copper and various lanthanide ions. acs.org This versatility gives rise to different framework structures depending on the specific metal ions used. acs.org

This structural adaptability results in a variety of network topologies, some of which are entirely new to MOF chemistry. For example, a series of heterometallic Cu(II)-Ln(III) MOFs synthesized with this class of linker produced three distinct types of 3D frameworks with complex Schläfli symbols, two of which were previously unreported. acs.org This demonstrates that linkers like this compound are not just passive connectors but active participants in dictating the final, intricate architecture of the MOF.

Table 1: Examples of MOF Topologies with a Bipyridine Dicarboxylic Acid Linker Data based on the isomer 2,2′-bipyridine-3,3′-dicarboxylic acid. acs.org

MOF SeriesMetal IonsResulting Topology (Schläfli Symbol)Dimensionality
Type 1La, Pr, Nd + Cu{3·6²}{3²·6⁶·7³·8³·9}{6²·7}3D
Type 2Pr, Nd, Sm, Eu, Gd, Tb + Cu{4·6²}₂{4²·6⁴·8⁶·10³}{6·8²}₂3D
Type 3Dy + Cu{4·8·9}₂{6·8·9}₂{6·8²·9³}{8²·9}₂3D

Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, derivatives of bipyridine dicarboxylic acid are foundational as anchoring ligands for photosensitizing dyes in DSSCs. These ligands chemically bond the light-absorbing dye to the surface of a semiconductor nanoparticle film, typically titanium dioxide (TiO₂).

Derivatives of this compound serve as excellent anchoring ligands because the carboxylic acid groups can form strong bonds with the surface of metal oxide semiconductors like TiO₂. nih.govmdpi.com This robust attachment is crucial for efficient device operation. The bipyridine unit, meanwhile, acts as a chelating site for a metal center (commonly Ruthenium(II)), which forms the core of many high-performance dyes, such as the famous N3 and N719 dyes that utilize the 4,4'-dicarboxy-2,2'-bipyridine isomer. mdpi.com

The primary role of the anchoring ligand in a DSSC is to facilitate the rapid injection of an electron from the photo-excited dye into the conduction band of the semiconductor. ncl.ac.uk Upon absorbing a photon, the dye transitions to an excited state, and the electron must be transferred to the TiO₂ before the dye can relax back to its ground state. The bipyridine dicarboxylic acid ligand provides the necessary electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band to make this process efficient. ncl.ac.uk

Luminescent and Magnetic Materials

The development of luminescent materials is a cornerstone of modern materials science, with applications ranging from bio-imaging to lighting and displays. Metal complexes based on bipyridine ligands are well-known for their emissive properties. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) excited states.

A significant body of research exists on the photophysical properties of ruthenium(II) tris-bipyridine and its derivatives. wiley-vch.deacs.orgrsc.orgdcu.ie These complexes are known for their photostability and long-lived excited states. researchgate.net The emission characteristics can be systematically altered by modifying the ligand structure. While direct studies on the luminescence of this compound complexes are not abundant, research on closely related ligands provides valuable insights.

For instance, a series of 3D lanthanide-organic coordination polymers constructed from the versatile ligand 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide and oxalic acid have been synthesized. rsc.org The photoluminescence properties of the europium(III), terbium(III), and dysprosium(III) complexes were investigated in detail, demonstrating that this ligand framework can effectively sensitize lanthanide ion emission. rsc.org Similarly, studies on europium(III) complexes with diamides of 2,2'-bipyridyl-6,6'-dicarboxylic acid have shown that the luminescence quantum yields can be significantly high, indicating efficient energy transfer from the ligand to the metal center. mdpi.com

Copper(I) complexes are also known to exhibit interesting photophysical properties. nih.govrsc.org Dinuclear and octanuclear copper(I) iodide complexes with a disilanylene-bridged bispyridine ligand have been shown to be highly luminescent in the solid state, with emission colors ranging from yellow-green to blue. nih.gov The luminescent properties of these copper complexes are highly dependent on their molecular structure and intermolecular interactions. nih.gov

Furthermore, luminescent zinc(II) and cadmium(II) coordination polymers have been synthesized using bipyridine and dicarboxylic acid ligands. mdpi.comrsc.org These complexes often exhibit intense fluorescent emissions at room temperature, making them promising candidates for new luminescent materials. The emission properties are typically attributed to ligand-to-ligand charge transfer transitions. mdpi.com

Metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of both the metal and the organic linker can be used to tune the magnetic properties of the resulting framework. This compound has been successfully employed as a ligand for the synthesis of heterometallic MOFs with interesting magnetic behaviors.

A series of isostructural 3D lanthanide-organic coordination polymers with the formula {[Ln2(bdcd)(ox)2(H2O)3]·4H2O}n (where Ln = Eu, Tb, Sm, Dy, Gd; H2bdcd = 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide; and H2ox = oxalic acid) have been synthesized and characterized. rsc.org The magnetic properties of these compounds were investigated, revealing behaviors dependent on the specific lanthanide ion incorporated into the framework.

While the aforementioned study used the N-oxide derivative, other research has focused directly on bipyridine dicarboxylic acids. For example, two 3D metal-organic frameworks containing 2,2'-bipyridine-5,5'-dicarboxylic acid with manganese(II) and zinc(II) were synthesized. researchgate.net Magnetic investigations of the manganese-containing framework indicated the presence of weak antiferromagnetic coupling between adjacent Mn2+ centers. researchgate.net

The following table summarizes the magnetic properties of a selection of metal-organic frameworks based on bipyridine dicarboxylic acid ligands.

Compound/FrameworkMetal IonsBipyridine Ligand IsomerMagnetic BehaviorReference
{[Mn(H2BPDC)(SO4)]}nMn(II)2,2'-bipyridine-5,5'-dicarboxylic acidWeak antiferromagnetic coupling researchgate.net
{[Ln2(bdcd)(ox)2(H2O)3]·4H2O}nEu, Tb, Sm, Dy, Gd2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxideLanthanide-dependent rsc.org

These findings highlight the potential of this compound and its derivatives in the design of new magnetic materials with tunable properties.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The application of metal complexes in organic light-emitting diodes (OLEDs) and photovoltaic cells is an active area of research. Bipyridine ligands are frequently used in the synthesis of emissive materials for OLEDs and sensitizers for various types of solar cells.

Solid-state OLEDs have been fabricated using tris(2,2'-bipyridine)ruthenium(II) complexes as the light-emitting layer. utexas.edu These devices have demonstrated bright red emission with a turn-on voltage of around 2.3 V. utexas.edu The emission originates from the electrogenerated chemiluminescence of the ruthenium complex. Although this specific study did not use the dicarboxylic acid derivative, it establishes the principle of using ruthenium bipyridine complexes in solid-state lighting applications. Polyamides derived from 2,2'-bipyridine-5,5'-dicarboxylic acid have also been used to create ruthenium-coordinating polymers for single-layer light-emitting materials. escholarship.org

In the realm of photovoltaics, beyond DSSCs, derivatives of bipyridine dicarboxylic acids are being explored in other third-generation solar cell technologies. nih.gov For instance, 2,2'-bipyridine-4,4'-dicarboxylic acid has been used as a ligand to engineer the surface of CsPbBr3 perovskite nanocrystals, leading to enhanced photoluminescence quantum yield and improved stability, which is beneficial for both display and photovoltaic applications. rsc.org Furthermore, quinoline (B57606) derivatives, which share structural similarities with bipyridines, are being investigated for their potential in polymer solar cells. nih.gov

While direct applications of this compound in commercial OLEDs and advanced photovoltaic cells are not yet widely reported, the foundational research on related bipyridine-based materials suggests a promising future for this compound in the development of next-generation optoelectronic devices.

Applications in Catalysis

Metal Complexes of [3,3'-Bipyridine]-2,2'-dicarboxylic acid as Catalysts

Complexes formed between this compound and transition metals are at the forefront of catalyst development. The ligand's ability to form a stable chelate ring helps to stabilize the metal center, particularly for transition metals in lower oxidation states. pensoft.net This stability is a crucial factor in the design of robust catalysts.

Homogeneous Catalysis by Transition-Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on transition-metal complexes to achieve high efficiency and selectivity. uva.nl Bipyridine-based ligands are fundamental in this area due to their robust redox stability and the ease with which they can be functionalized. researchgate.net The this compound ligand, also known as 3,3'-dicarboxy-2,2'-bipyridine (3,3'-dcbpy), serves as a versatile scaffold for creating such catalysts. pensoft.net

For example, ruthenium complexes incorporating this ligand, such as Dichloro-3,3'-dicarboxy-2,2'-bipyridyl-bis(dimethylsulphoxide) ruthenium(II) or [Ru(3,3'-dcbpy)(DMSO)₂Cl₂], have been successfully synthesized and characterized. pensoft.net Similarly, novel gold(III) complexes with the general formula [Au(Bipydc)(S₂CNR₂)]Cl₂ (where Bipydc is 2,2′-bipyridine-3,3′-dicarboxylic acid) have been prepared. mdpi.comnih.gov The coordination of bidentate ligands like this compound provides sufficient stabilization to the gold(III) center. mdpi.com These examples demonstrate the ligand's utility in forming stable, mononuclear complexes suitable for applications in homogeneous catalysis.

Methanol (B129727) Carbonylation Catalysis

The carbonylation of methanol to produce acetic acid is a cornerstone of industrial homogeneous catalysis, famously exemplified by the rhodium-catalyzed Monsanto process. mdpi.comresearchgate.net The catalytic cycle typically involves a rhodium(I) species, such as [Rh(CO)₂I₂]⁻, and the oxidative addition of methyl iodide is a key mechanistic step. mdpi.comresearchgate.net

The stability of the catalyst is paramount for industrial applications. Bidentate ligands, including bipyridines, are employed to stabilize the metal center, reduce catalyst loss, and improve recycling rates. google.com A patent for an iridium-based catalyst for methanol carbonylation highlights the use of a 2,2-bipyridyl ligand to form a more stable complex. google.com Kinetic studies on related systems, such as a copolymer-bound rhodium complex featuring 2-vinylpyridine, show that the reaction rate is first order in relation to the concentrations of the rhodium catalyst and the methyl iodide promoter. cjps.org While studies may not exclusively feature the 3,3'-dicarboxylic acid derivative, the principles of using bipyridine-type ligands to enhance stability and performance in rhodium-catalyzed methanol carbonylation are well-established. google.comcjps.org

Water Oxidation Catalysis

The oxidation of water is a critical reaction for renewable energy systems, and ruthenium-based molecular complexes are among the most studied catalysts for this transformation. acs.orgwikipedia.org Bipyridine dicarboxylate ligands are central to the design of these catalysts. For instance, complexes of the type [Ru(bda)L₂], where bda is the isomeric 2,2'-bipyridine-6,6'-dicarboxylate, are known to be highly active water oxidation catalysts. acs.org

The electronic properties and coordination environment provided by the ligand are crucial for catalytic function. acs.org Ruthenium complexes containing other isomers, such as 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid, have also been investigated as sensitizers and catalysts for water oxidation. chimia.chacs.org The successful synthesis of the ruthenium complex [Ru(3,3'-dcbpy)(DMSO)₂Cl₂] establishes that this compound can be readily incorporated into ruthenium coordination spheres, making it a strong candidate for the development of new water oxidation catalysts. pensoft.net

Catalyst Design and Performance Enhancement

The performance of a catalyst based on a metal-ligand complex can be finely tuned by modifying the ligand's structure. This allows for the rational design of catalysts with enhanced activity and selectivity for specific reactions.

Molecular Design of Asymmetric Bidentate Catalysts

Asymmetric catalysis, which aims to produce a specific stereoisomer of a product, is a highly sophisticated area of catalyst design. The development of chiral ligands is essential for this purpose, and the 2,2'-bipyridine (B1663995) framework is a prominent scaffold for creating such ligands. rsc.org A new class of C₂-symmetric chiral bipyridine ligands has been developed for use in asymmetric catalysis. rsc.org

The principle involves creating a chiral pocket around the metal's active site, which directs the approach of the substrate and controls the stereochemical outcome of the reaction. Bidentate ligands are particularly effective as they can enforce a more rigid and well-defined geometry on the metal center. nih.gov While not specific to the 3,3'-dicarboxy derivative, the strategies used with other bipyridine ligands—such as introducing chiral substituents to create a C₂-symmetric structure—demonstrate the potential for designing asymmetric catalysts based on this versatile bidentate scaffold. rsc.orgresearchgate.net

Influence of Ligand Structure on Catalytic Activity and Selectivity

The electronic and steric properties of the ligand have a profound impact on the catalytic activity and selectivity of the corresponding metal complex. psu.edu

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the bipyridine rings modifies the electron density at the coordinated metal center. acs.orgrsc.org This, in turn, influences the metal's redox potential and its reactivity in the catalytic cycle. acs.org For example, in a study of ruthenium complexes for water oxidation, ligands with electron-donating groups were found to increase the catalytic activity. nih.gov The carboxylic acid groups in this compound are electron-withdrawing, which will make the oxidation of the metal center more difficult. rsc.org

Steric Effects: The size and position of substituents on the ligand can dictate the accessibility of the metal's active site to substrates, influence the stability of reaction intermediates, and control product selectivity. acs.org In the case of this compound, the presence of carboxylic acid groups at the 3 and 3' positions introduces significant steric repulsion. This forces the two pyridine (B92270) rings to twist relative to one another, preventing them from being coplanar. mdpi.com This twisted geometry creates a unique and constrained coordination environment around the metal, which can be harnessed to influence catalytic selectivity.

The following table summarizes research findings on how ligand modifications in bipyridine-type catalysts affect their performance.

Catalyst SystemLigand ModificationObserved EffectCatalytic ReactionSource
[Cp*Rh(Substituted Bipyridine)]Electron-donating groups (e.g., at 5,5'-positions)Increased turnover frequency (inversely correlated with redox potential).NADH Regeneration acs.org
Ru-based CatalystsElectron-donating groups on pyridine ligandsIncreased catalytic activity.Water Oxidation nih.gov
Pd(II)-Bipyridine in MOFMethyl groups at 6,6'-positions110-fold enhancement in activity compared to non-functionalized ligand.Suzuki–Miyaura Coupling acs.org
Gold NanoparticlesCapping with 4,4'-bipyridine (B149096) vs. 2,2'-bipyridineHigher catalytic rate with 4,4'-bipyridine, indicating structural dependence.4-Nitrophenol Reduction psu.edu

Catalyst Stability and Recyclability in Catalytic Systems

The stability and recyclability of catalysts are paramount for their practical and industrial viability, directly impacting the economic and environmental sustainability of a chemical process. In the context of catalytic systems derived from this compound, research has focused on the robustness of both homogeneous and heterogeneous catalysts, including metal-organic frameworks (MOFs). The inherent chelating ability of the bipyridine dicarboxylate ligand plays a crucial role in stabilizing the metal center, thereby preventing leaching and deactivation over multiple catalytic cycles.

Homogeneous Catalysis

In homogeneous catalysis, the stability of the catalyst complex in the reaction medium is a key concern. A notable example is a rhodium(I) catalyst incorporating this compound, which has been investigated for the carbonylation of methanol to acetic acid. researchgate.net This catalytic system demonstrated high catalytic conversion rates, up to 99.9%. researchgate.net A significant finding from this research was the catalyst's stability and reusability; it could be recovered and reused for several runs without a significant decline in its catalytic efficiency. researchgate.net

Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

The integration of this compound into heterogeneous catalysts, particularly metal-organic frameworks (MOFs), offers a promising avenue for creating highly stable and recyclable catalytic systems. While specific data on MOFs constructed with the 3,3'-isomer is limited in the search results, the broader class of bipyridine-based MOFs has shown excellent potential for recyclable catalysis.

For instance, a highly crystalline Zr(IV)-based MOF with open 2,2'-bipyridine sites, when complexed with PdCl2, exhibited efficient and recyclable catalytic activity in the Suzuki-Miyaura cross-coupling reaction. rsc.org Similarly, a water-soluble and air-stable palladium(II)/cationic 2,2'-bipyridyl catalyst has been shown to be recyclable and highly active for the Suzuki reaction under aqueous and aerobic conditions, with minimal loss of activity after five cycles. researchgate.net These examples underscore the potential for developing robust and reusable catalysts using bipyridine dicarboxylic acid ligands. The porous nature of MOFs allows for the accessibility of active sites while the strong coordination bonds between the metal ions and the bipyridine dicarboxylic acid linkers provide the necessary stability to prevent catalyst leaching.

The table below summarizes the findings on the stability and recyclability of catalytic systems based on bipyridine dicarboxylic acids.

Catalyst SystemApplicationStability & Recyclability FindingsReference
Rh(I)-[3,3'-Bipyridine]-2,2'-dicarboxylic acidMethanol CarbonylationReusable for several runs without significant loss of catalytic efficiency. No precipitate formed, indicating high stability. researchgate.net
Pd(II)/cationic 2,2'-bipyridylSuzuki ReactionRecyclable for up to five cycles with little loss in catalytic activity. researchgate.net
Zr(IV)-based MOF with open 2,2'-bipyridine sitesSuzuki-Miyaura Cross-CouplingExhibits efficient and recyclable catalytic activity. rsc.org

Supramolecular Chemistry and Self Assembly

Host-Guest Interactions

The principles of host-guest chemistry are fundamental to understanding the behavior of [3,3'-Bipyridine]-2,2'-dicarboxylic acid in supramolecular systems. While this molecule can act as a guest, its derivatives are also effective hosts. The dicarboxylic acid functional groups are key to its participation in these interactions, primarily through hydrogen bonding.

Research into dicarboxylate recognition has shown that hosts with well-defined cavities can selectively bind dicarboxylic acids. beilstein-journals.org These interactions are often driven by a combination of cooperative hydrogen bonding, where the carboxylate groups of the guest molecule interact with donor sites on the host, and other non-covalent forces like anion–π interactions. beilstein-journals.org The geometry and size of the host's binding cavity relative to the dicarboxylate guest are crucial for achieving high binding affinity and selectivity. beilstein-journals.org

Furthermore, the concept of using supramolecular host molecules as "protecting groups" for dicarboxylic acids highlights a functional application of these interactions. Specifically designed hosts can form stable complexes with diacids, effectively masking their reactive carboxylic groups. This allows for selective chemical reactions to be performed on other molecules in the mixture, demonstrating a sophisticated level of molecular recognition and control. digitellinc.com Studies on related systems, such as 3,3'-bipyridine (B1266100) amide-based receptors, have demonstrated the ability to recognize and bind various dicarboxylic acids, forming distinct host-guest complexes in both solution and the solid state. rsc.org

Formation of Polymeric Networks and Framework Structures

This compound and its isomers are highly effective ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). In these structures, the bipyridine dicarboxylic acid molecule acts as a linker, connecting metal ions or clusters into one-, two-, or three-dimensional networks. acs.orgresearchgate.net

The formation and dimensionality of these frameworks are dictated by the coordination mode of the ligand and the coordination geometry of the metal center. acs.org A notable study on the closely related 2,2'-bipyridine-3,3'-dicarboxylic acid ligand in concert with lanthanide (Ln) and copper (Cu) ions yielded a series of heterometallic MOFs. acs.org The structural diversity of these frameworks was found to be dependent on the specific lanthanide ion used, which influences the coordination modes of the dicarboxylate ligand. acs.org This demonstrates the ligand's adaptability in forming complex, multidimensional structures.

For instance, different coordination modes of the 2,2'-bipyridine-3,3'-dicarboxylate (BPDC²⁻) ligand lead to distinct topological networks. The resulting frameworks can exhibit novel and complex topologies, as summarized in the table below.

Complex TypeMetal IonsLigandResulting StructureTopology
Type 1Dy(III), Cu(II)BPDC²⁻3D Metal-Organic Framework{4·8·9}₂{6·8·9}₂{6·8²·9³}{8²·9}₂
Type 2Tb(III), Cu(II)BPDC²⁻3D Metal-Organic Framework{4·6²}₂{4²·6⁴·8⁶·10³}{6·8²}₂
Type 3La(III)-Gd(III), Cu(II)BPDC²⁻3D Metal-Organic Framework{3·6²}{3²·6⁶·7³·8³·9}{6²·7}

This table presents data on MOFs constructed using the 2,2'-bipyridine-3,3'-dicarboxylic acid ligand, illustrating the structural diversity achievable. acs.org

Even in the absence of metal ions, related dicarboxy-2,2'-bipyridyl molecules can form extensive hydrogen-bonded networks, sometimes leading to interpenetrating frameworks where two independent networks are intertwined. tubitak.gov.trresearchgate.netrsc.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Supramolecular Assemblies

Non-covalent interactions are the driving force behind the self-assembly of this compound into supramolecular structures. Hydrogen bonding is the most prominent of these interactions, but others, such as π–π stacking, also play a significant role. rsc.org

The primary hydrogen bonding motif involves the carboxylic acid groups. These can form strong O-H···O bonds between two acid molecules, creating dimers, or O-H···N bonds between a carboxylic acid group and a pyridine (B92270) nitrogen atom. tubitak.gov.trresearchgate.netmdpi.com In the solid state, these interactions link individual molecules into chains, layers, or more complex 3D architectures. rsc.org The presence of solvent molecules, particularly water, can introduce additional hydrogen bonding pathways, further stabilizing the crystal lattice and sometimes mediating long-range magnetic interactions between metal centers in coordination complexes. rsc.orgaps.org

The table below summarizes the key non-covalent interactions observed in the crystal structures of bipyridine dicarboxylic acids and their complexes.

Interaction TypeDescriptionRole in Assembly
O-H···N Hydrogen Bond Between the carboxylic acid proton and a pyridine nitrogen. tubitak.gov.trresearchgate.netLinks molecules into helical chains; fundamental salt/co-crystal formation. tubitak.gov.trmdpi.com
O-H···O Hydrogen Bond Between two carboxylic acid groups or with water molecules. rsc.orgForms dimeric units; links complexes into interpenetrating networks. rsc.org
π–π Stacking Attraction between the aromatic pyridine rings of adjacent molecules. rsc.orgnih.govStabilizes layered structures and holds hydrogen-bonded chains together. rsc.orgnih.gov
C-H···O Interaction Weaker hydrogen bonds between a C-H bond and a carboxylate oxygen. mdpi.comContributes to the overall stability of the 1D and 2D networks. mdpi.com

The interplay between strong hydrogen bonding and weaker π–π stacking interactions is crucial in determining the final supramolecular architecture. rsc.org For example, in some metal complexes, the formation of a layered structure stabilized by stacking interactions is preferred over a more extended 3D hydrogen-bonded network due to the specific shape of the molecules. rsc.org

Atropisomerism and Chiral Recognition in Supramolecular Systems

Atropisomerism is a type of chirality that arises from hindered rotation around a single bond. chim.it In this compound, the steric hindrance between the carboxylic acid groups at the 2 and 2' positions restricts free rotation around the central C-C bond connecting the two pyridine rings. mdpi.com This restricted rotation means the molecule is not planar and can exist as a pair of non-superimposable mirror images (enantiomers).

A detailed study of the closely related 2,2'-bipyridyl-3,3'-dicarboxylic acid (H₂BDC) provides a clear example of this phenomenon. tubitak.gov.trresearchgate.net When H₂BDC is crystallized from water, it undergoes spontaneous resolution, meaning that each crystal contains molecules of only one handedness (enantiomer). tubitak.gov.tr This results in chiral crystals with the space group P2₁2₁2₁. tubitak.gov.trresearchgate.net

The key findings related to the atropisomerism of this compound are highlighted below:

Cause: Restricted rotation around the single bond connecting the two pyridine rings due to the steric bulk of the carboxylic acid groups. mdpi.com

Result: The molecule adopts a skewed, non-planar conformation, making it chiral. tubitak.gov.trresearchgate.net

Spontaneous Resolution: Upon crystallization, the racemic mixture separates into individual crystals of pure enantiomers. tubitak.gov.tr

Solid-State Structure: Within a single crystal, all molecules possess the same chirality, leading to the formation of a helical, hydrogen-bonded structure. tubitak.gov.trresearchgate.net

Solution Behavior: When the crystals are dissolved, the optical activity is lost, indicating that the barrier to rotation is overcome in solution at room temperature, leading to racemization. tubitak.gov.trresearchgate.net

This atropisomerism is a critical feature in the context of supramolecular chemistry, as it introduces the element of chirality. This allows for the construction of chiral frameworks and opens up possibilities for enantioselective recognition and catalysis within these organized molecular systems.

CompoundFormulaCrystal SystemSpace GroupKey Feature
2,2'-Bipyridyl-3,3'-dicarboxylic acid monohydrateC₁₂H₈N₂O₄ · H₂OOrthorhombicP2₁2₁2₁Atropisomeric chirality leading to spontaneous resolution into homochiral crystals. tubitak.gov.trtubitak.gov.tr

Derivatization and Functionalization Strategies for Targeted Applications

Synthesis of Ester Derivatives for Specific Applications

The carboxylic acid functional groups of [3,3'-Bipyridine]-2,2'-dicarboxylic acid are prime sites for derivatization, with esterification being a common strategy to modify the compound's solubility, reactivity, and coordination properties. The synthesis of diester derivatives is a straightforward approach to protect the carboxylic acid groups or to introduce new functionalities.

A documented example is the synthesis of Diisopropyl 2,2'-Bipyridine-3,3'-dicarboxylate. This process involves a two-step reaction. Initially, this compound is refluxed with thionyl chloride to convert the carboxylic acids into more reactive acyl chloride intermediates. nih.gov Following the removal of excess thionyl chloride, the residue is treated with isopropanol (B130326) in toluene (B28343) and refluxed to yield the final diisopropyl ester product. nih.gov The crude product can then be purified using column chromatography on silica (B1680970) gel. nih.gov This esterification serves to create a new ligand with altered steric and electronic properties for potential use in coordination chemistry. Other simple esters, such as the dimethyl ester derivative, are also commercially available, indicating their utility in various synthetic applications. nih.govnih.gov

Table 1: Synthesis and Properties of Diisopropyl 2,2'-Bipyridine-3,3'-dicarboxylate

This interactive table summarizes the synthetic procedure and characterization data for a representative ester derivative. nih.gov

ParameterValue
Starting Material This compound
Reagents 1. Thionyl chloride (SOCl₂) 2. Isopropanol
Reaction Conditions 1. Reflux with SOCl₂ (5 hours) 2. Reflux with isopropanol in toluene (20 hours)
Purification Chromatography on silica gel (eluent: ether)
Product Diisopropyl 2,2'-Bipyridine-3,3'-dicarboxylate
Yield 73%
Melting Point 81-82 °C
Molecular Formula C₁₈H₂₀N₂O₄

Carbohydrate Derivatives and Other Bioconjugates for Research Purposes

The functional handles on this compound allow for its conjugation to biologically relevant molecules, creating bioconjugates for research in medicinal chemistry and chemical biology. While specific examples of carbohydrate derivatization of the 3,3'-isomer are not extensively documented in readily available literature, the general strategy of using bipyridine dicarboxylic acids as scaffolds for bioconjugation is established. This approach aims to combine the unique coordination chemistry of the bipyridine unit with the biological activity or targeting ability of another molecule.

A prominent application is the development of metal-based therapeutic agents. For instance, this compound has been used as a primary ligand in the synthesis of novel gold(III) complexes. rsc.org These complexes, which also feature dithiocarbamate (B8719985) ligands, have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including A549, HeLa, and MCF-7, with activities reported to be much higher than the established anticancer drug cisplatin. rsc.org Further studies on one of these gold(III) complexes indicated that it induces cancer cell death through apoptosis. rsc.org

Table 2: Gold(III) Bioconjugates of this compound for Anticancer Research

This table outlines the composition of novel gold(III) complexes synthesized for potential therapeutic applications. rsc.org

ComplexGeneral CompositionDithiocarbamate Ligand (R group)
1 [Au(Bipydc)(S₂CNR₂)]Cl₂Dimethyldithiocarbamate (DMDTC)
2 [Au(Bipydc)(S₂CNR₂)]Cl₂Diethyldithiocarbamate (DEDTC)
3 [Au(Bipydc)(S₂CNR₂)]Cl₂Dibenzyldithiocarbamate (DBDTC)
Bipydc = [3,3'-Bipyridine]-2,2'-dicarboxylate

Incorporation into More Complex Molecular Architectures

This compound is a highly versatile building block for constructing sophisticated, multi-dimensional structures such as Metal-Organic Frameworks (MOFs) and other coordination polymers. Its rigid structure and the presence of both nitrogen and oxygen donor atoms allow it to act as a multidentate ligand, connecting metal centers into extended networks. rsc.org The specific geometry and connectivity of the resulting architecture can be influenced by the choice of metal ion and reaction conditions. rsc.org

A notable example is the synthesis of a series of heterometallic 3d-4f MOFs. rsc.org In this research, this compound (referred to as H₂BPDC) was used as the organic linker to bridge copper(II) and various lanthanide(III) ions (Ln = La, Pr, Nd, Sm, Eu, Gd, Tb, Dy) under solvothermal conditions. rsc.org The study found that the dianion of the ligand, BPDC²⁻, adopted seven different coordination modes, linking the metal centers to form three distinct types of three-dimensional frameworks. rsc.org The structural outcome was dependent on the specific lanthanide ion used, demonstrating the ligand's role in directing the assembly of these complex architectures. rsc.org

Beyond MOFs, the ligand has been incorporated into discrete molecular complexes. The reaction of this compound with potassium tetrachloroplatinate(II) in water yields the complex Pt(H₂BDC)Cl₂·H₂O, showcasing its ability to form stable coordination compounds with transition metals. The bipyridine unit also facilitates the formation of supramolecular assemblies through non-covalent interactions, such as hydrogen bonding and π-π stacking, which has been observed in structures formed between bipyridine amide derivatives and other dicarboxylic acids.

Table 3: Examples of Metal-Organic Frameworks (MOFs) Synthesized with this compound

This table presents a selection of heterometallic MOFs constructed using the specified ligand, highlighting the variety of metals that can be incorporated. rsc.org

Complex FormulaMetal IonsStructural Type
{[Ln₂Cu(BPDC)₄(H₂O)₆]·9H₂O}ₙLa(III), Cu(II)Type 1
{[Ln₂Cu(BPDC)₄(H₂O)₆]·9H₂O}ₙPr(III), Cu(II)Type 1
{[Ln₂Cu(BPDC)₄(H₂O)₆]·9H₂O}ₙNd(III), Cu(II)Type 1
{[Ln₂Cu₂(BPDC)₅(H₂O)₆]·9H₂O}ₙSm(III), Cu(II)Type 2
{[Ln₂Cu₂(BPDC)₅(H₂O)₆]·9H₂O}ₙEu(III), Cu(II)Type 2
{[Ln₂Cu₂(BPDC)₅(H₂O)₆]·9H₂O}ₙGd(III), Cu(II)Type 2
[DyCu₃(BPDC)₄(NO₃)(H₂O)₆]ₙDy(III), Cu(II)Type 3
BPDC²⁻ = [3,3'-Bipyridine]-2,2'-dicarboxylate

Conclusion and Future Research Directions

Summary of Key Research Findings on [3,3'-Bipyridine]-2,2'-dicarboxylic acid

This compound, also known as 2,2'-Bipyridine-3,3'-dicarboxylic acid, is a versatile organic compound that has garnered significant attention in various fields of chemical research. Its structure, featuring a bipyridine core with two carboxylic acid groups, allows it to function as an effective chelating ligand.

Key research findings have highlighted its role in coordination chemistry, where it forms stable complexes with a variety of metal ions. smolecule.com Studies have demonstrated its ability to bind with metals such as lanthanides, copper, manganese, and platinum, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). smolecule.comresearchgate.net One of the earliest described derivatives of 2,2'-bipyridine (B1663995), this compound was historically synthesized through the oxidation of 1,10-phenanthroline (B135089). nih.gov

The resulting metal complexes exhibit a range of interesting properties with potential applications in catalysis, magnetism, and luminescence. smolecule.com For instance, platinum(II) complexes incorporating this ligand have been synthesized and investigated for their interaction with biological macromolecules like human serum albumin, suggesting potential pharmacological applications. researchgate.net Furthermore, rare earth coordination polymers based on this ligand have been synthesized and studied for their photoluminescent and magnetic properties. researchgate.net The compound also serves as a fundamental building block in organic synthesis for creating more complex functional molecules. smolecule.com

Table 1: Selected Metal Complexes and Their Studied Properties

Metal Ion Complex Type Studied Properties/Applications Reference
Lanthanides (Nd, Eu) Coordination Polymer Photoluminescence, Magnetism researchgate.net
Platinum(II) Organometallic Complex Interaction with Human Serum Albumin researchgate.net
Manganese(II) Coordination Polymer Crystal structure, Polymeric chain formation researchgate.net

Emerging Trends in Bipyridine Dicarboxylic Acid Research

The broader field of bipyridine dicarboxylic acid research is characterized by several emerging trends that expand the utility of these compounds beyond traditional coordination chemistry. A significant area of development is their application in materials science, particularly in the synthesis of advanced functional materials.

One major trend is the use of bipyridine dicarboxylic acid isomers as linkers for creating highly stable and porous Metal-Organic Frameworks (MOFs). researchgate.net These MOFs are being investigated for a wide range of applications, including gas storage and separation, and as platforms for heterogeneous catalysis. For example, isomers like 2,2'-Bipyridine-5,5'-dicarboxylic acid are used to construct MOFs that can incorporate active metal centers for catalytic processes such as water oxidation.

Another burgeoning area is the exploration of the biological activities of these compounds and their metal complexes. Research indicates that various bipyridine derivatives and their complexes exhibit potential as anticancer agents by inducing apoptosis in cancer cells. smolecule.comnih.gov Ruthenium(II) complexes with 2,2'-bipyridine-5,5'-dicarboxylic acid, for example, have shown significant cytotoxic activity against cancer cell lines and possess antioxidant properties. researchgate.netossila.com The ability of pyridine (B92270) carboxylic acid scaffolds to act as enzyme inhibitors is also a highly active area of research for developing new therapeutic agents. nih.gov

Furthermore, there is a growing interest in the application of bipyridine dicarboxylic acids in electrochemical systems. Their highly ordered stacking structures, facilitated by hydrogen bonding, make them promising candidates for use as organic anode materials in high-capacity lithium-ion and sodium-ion batteries. ossila.com The development of sophisticated analytical techniques, such as ion mobility spectrometry, to effectively identify and quantify different positional isomers of bipyridine dicarboxylic acids is another key trend, which is crucial for quality control and for understanding structure-property relationships. nih.gov

Future Prospects for this compound in Catalysis and Materials Science

The unique structural characteristics of this compound position it for significant future contributions to catalysis and materials science. Its specific geometry influences the coordination environment around a metal center, which can be harnessed to design highly selective and efficient catalysts. Future work will likely focus on developing well-defined metal complexes of this ligand for targeted organic transformations, where the ligand's structure can influence the reactivity and selectivity of the catalytic process. smolecule.com

In materials science, the primary future prospect lies in its use as a specialized building block for novel supramolecular structures and functional materials. smolecule.com The distinct arrangement of its coordinating groups makes it an attractive candidate for constructing bespoke MOFs and coordination polymers with unique topologies and properties. These materials could find applications in areas such as chemical sensing, where the specific binding properties of the ligand-metal assembly can be used to detect target molecules. smolecule.com Moreover, the photophysical properties of its lanthanide complexes could be further explored for the development of advanced luminescent materials for lighting and display technologies. researchgate.net The ability to form multi-dimensional hydrogen-bonded networks also suggests potential in designing materials with specific host-guest capabilities. researchgate.net

Challenges and Opportunities in the Synthesis and Application of this compound Derivatives

While the prospects are promising, significant challenges remain in the synthesis and application of this compound and its derivatives. A primary challenge is the synthesis of bipyridine compounds in general, which can be hampered by low conversion rates and the need for harsh reaction conditions. mdpi.com A common issue in metal-catalyzed coupling reactions is the strong coordination of the bipyridine product to the metal catalyst, which can decrease catalytic activity and lower the yield. mdpi.com

Another challenge is the precise control over derivatization and the separation of positional isomers, which can have vastly different chemical and physical properties. nih.gov Developing analytical methods to easily distinguish isomers is crucial for ensuring the purity and performance of the final material. nih.gov

These challenges, however, present significant opportunities for innovation. There is a considerable opportunity to develop more efficient and robust synthetic methodologies. Advances in metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Ni-catalyzed couplings) offer promising avenues for the high-yield synthesis of bipyridine scaffolds. mdpi.com The development of catalysts that are more resistant to product inhibition would be a major breakthrough.

Furthermore, the opportunity to create a diverse library of derivatives from this compound is vast. By chemically modifying the carboxylic acid groups into amides, esters, or other functional groups, new ligands can be created. nih.gov These new derivatives could exhibit enhanced solubility, different coordination behaviors, or new functionalities, opening the door to a wider range of applications in catalysis, materials science, and medicinal chemistry. mdpi.comnih.gov

Table 2: Summary of Challenges and Opportunities

Aspect Challenges Opportunities
Synthesis Low conversion rates and harsh reaction conditions. mdpi.com Catalyst inhibition by the bipyridine product. mdpi.com Development of efficient catalytic methods (e.g., Suzuki, Ni-catalyzed coupling). mdpi.com Design of catalysts resistant to product inhibition.
Purification & Analysis Difficult separation of positional isomers. nih.gov Advancement of analytical techniques like ion mobility spectrometry for isomer identification. nih.gov
Derivatization Controlling the site of functionalization on the bipyridine core. Creation of diverse libraries of derivatives (amides, esters) for new applications. nih.gov

| Application | Understanding the precise structure-property relationships of its complexes. | Tailoring ligand design to create materials with specific catalytic, optical, or electronic properties. smolecule.com |

Q & A

(Basic) What are the common synthetic routes for [3,3'-Bipyridine]-2,2'-dicarboxylic acid and its derivatives?

Methodological Answer:
Synthesis typically involves functionalization of bipyridine precursors. For example:

  • Oxidation of methyl substituents : Chromic acid (H₂CrO₄) oxidation of 4,4'-dimethyl-2,2'-bipyridine yields the 4,4'-dicarboxylic acid derivative .
  • Direct carboxylation : Palladium-catalyzed carboxylation of halogenated bipyridines under CO₂ atmosphere, followed by acid workup .
  • Modular assembly : Coupling pyridine fragments with pre-installed carboxylic acid groups via Suzuki-Miyaura cross-coupling, ensuring regioselectivity at the 3,3' positions .
    Key Characterization : Purity (>97%) is confirmed via HPLC, while structure is validated using FTIR (carboxylic O-H stretch at ~2500–3000 cm⁻¹) and NMR (aromatic proton shifts at δ 8.5–9.0 ppm) .

(Advanced) How does the ligand’s electronic and steric profile influence catalytic activity in transition metal complexes?

Methodological Answer:
The bipyridine dicarboxylate ligand’s electron-withdrawing carboxylic groups and rigid geometry modulate metal center reactivity:

  • Electronic Effects : DFT studies (B3LYP functional) show that carboxylate groups lower the LUMO energy of Rh(I) complexes, facilitating oxidative addition of CH₃I (rate-determining step in methanol carbonylation) .
  • Steric Effects : Asymmetric 3,3'-substitution creates a seven-membered chelate ring, preventing Rh aggregation and enhancing stability under high-temperature (200°C) conditions .
  • Case Study : Rh(I)-[3,3'-Bipyridine]-2,2'-dicarboxylic acid achieves 96.73% acetic acid selectivity at 3.5 MPa CO pressure, outperforming symmetric 4,4' analogs due to optimized ligand-metal orbital overlap .

(Basic) What spectroscopic and crystallographic techniques are used to characterize coordination geometries?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves metal-ligand bond lengths (e.g., Re–O bonds at ~1.89–1.92 Å in dinuclear Re(I) complexes) and confirms octahedral coordination in Ru(II) complexes .
  • Infrared Spectroscopy (IR) : Identifies carboxylate binding modes (symmetric/asymmetric stretches at 1390 cm⁻¹ and 1570 cm⁻¹) and carbonyl ligands (ν(CO) at ~2020 cm⁻¹) .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states (e.g., Rh 3d₅/₂ peaks at 309.5 eV for Rh(I)) and ligand-to-metal charge transfer .

(Advanced) How can researchers reconcile discrepancies in reported biological activities of metal complexes?

Methodological Answer:
Contradictions in DNA/protein binding or cytotoxicity data often arise from:

  • Substituent Position : Ru(II) complexes with 4,4'-dicarboxylic acid (IC₅₀ = 0.19 μM for prolyl hydroxylase inhibition) show higher activity than 5,5' analogs due to enhanced hydrogen bonding with enzyme active sites .
  • Experimental Conditions : Antioxidant assays (DPPH radical scavenging) require strict control of pH and solvent (e.g., DMSO concentration ≤1% to avoid artifacts) .
    Resolution Strategy :
    • Perform comparative studies under standardized conditions.
    • Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) for DNA/protein interactions, minimizing fluorescence quenching artifacts .

(Advanced) What computational approaches optimize MOF design using this ligand?

Methodological Answer:

  • DFT for Adsorption Sites : Calculate CO₂ binding energies (~25–30 kJ/mol) at carboxylate-anchored Zn²⁺ nodes in Zn-MOFs to predict gas uptake .
  • Molecular Dynamics (MD) : Simulate ligand flexibility in aqueous environments to assess framework stability (e.g., UiO-67-DCBPY retains porosity after 10⁴ hydration cycles) .
  • Topological Analysis : Use programs like TOPOS to classify network connectivity (e.g., pcu topology in Cu-Ln MOFs) and predict ion-exchange capacity .

(Basic) What safety protocols are critical during handling and synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (GHS Category 2A) .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation of aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect in approved containers for incineration .

(Advanced) How do substituent positions (3,3' vs. 5,5') affect electrochemical properties in energy storage?

Methodological Answer:

  • Lithium-Ion Batteries : The 5,5'-dicarboxylic acid isomer forms hydrogen-bonded stacks, enabling high specific capacity (372 mAh/g at 0.1C) via synergistic Li⁺ coordination and π-π interactions .
  • Sodium-Ion Batteries : 3,3'-substitution disrupts stacking, reducing capacity retention (<70% after 50 cycles) compared to 5,5' analogs (85% retention) .
    Methodology :
    • Cyclic voltammetry (scan rate: 0.1 mV/s) identifies redox peaks (e.g., –0.45 V vs. Ag/AgCl for Li⁺ insertion).
    • Galvanostatic cycling at variable rates (0.1–5C) evaluates rate capability .

(Advanced) What mechanistic insights guide the design of photocatalysts using this ligand?

Methodological Answer:

  • Light Harvesting : Ru(II)-bipyridine dicarboxylate complexes exhibit MLCT transitions at ~450 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), tuned by ancillary ligands (e.g., NCS⁻ extends absorption to 550 nm) .
  • Charge Separation : Transient absorption spectroscopy reveals ligand-to-metal charge transfer (LMCT) lifetimes of ~120 ns, critical for water oxidation catalysis .
  • Case Study : K-19 dye (Ru with 4,4'-dicarboxylic acid) achieves 8.7% solar cell efficiency via enhanced electron injection into TiO₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.